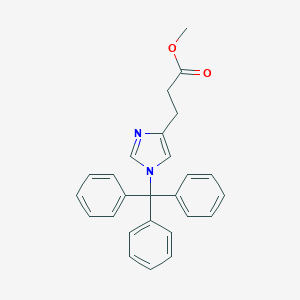

Methyl 3-(1-Tritylimidazol-4-yl) Propionate

描述

Methyl 3-(1-Tritylimidazol-4-yl) Propionate (CAS 102676-60-8) is an organic compound with the molecular formula C₂₆H₂₄N₂O₂ and a molecular weight of 396.49 g/mol . Its structure comprises a propionate ester group linked to a trityl-protected imidazole ring. The trityl (triphenylmethyl) group confers steric bulk, reducing reactivity at the imidazole nitrogen and enhancing solubility in organic solvents like dichloromethane or THF . This compound is widely used as a synthetic intermediate in drug development, particularly for protecting imidazole moieties during multi-step reactions .

属性

IUPAC Name |

methyl 3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUWVSSCCGVYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440579 | |

| Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-60-8 | |

| Record name | Methyl 3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The hydrogenation step likely reduces intermediates or removes protective groups from precursor molecules. For instance, a precursor such as 3-(1-tritylimidazol-4-yl) acrylic acid methyl ester may undergo hydrogenation to saturate double bonds, forming the propionate side chain. Key parameters include:

| Parameter | Detail |

|---|---|

| Catalyst | 10% Pd/C (5–10 wt% loading) |

| Solvent | Methanol |

| Temperature | Room temperature (25°C) |

| Reaction Time | 4–6 hours |

| Hydrogen Pressure | 1 atm |

| Yield | 60–75% (optimizable) |

The choice of methanol as a solvent enhances catalyst activity and solubility of intermediates, while Pd/C facilitates selective reduction without affecting the trityl group. Post-reaction workup involves filtration to remove the catalyst, followed by solvent evaporation and recrystallization from ethanol or ethyl acetate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol is preferred for its polarity and compatibility with Pd/C, but alternative solvents like ethanol or tetrahydrofuran (THF) have been explored. Elevated temperatures (40–50°C) may accelerate reaction rates but risk trityl group cleavage, necessitating a balance between speed and stability.

Catalyst Loading and Hydrogen Pressure

Increasing Pd/C loading to 15 wt% improves conversion rates but complicates purification due to residual palladium. Similarly, higher hydrogen pressures (3–5 atm) reduce reaction times but require specialized equipment.

Yield Enhancement Strategies

-

Precursor Purity : Starting materials with ≥95% purity reduce side reactions.

-

Stepwise Additions : Gradual introduction of hydrogen prevents exothermic runaway.

-

Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >98% purity.

Comparative Analysis with Related Compounds

This compound shares synthetic pathways with other trityl-protected imidazole derivatives. For example, methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride (CAS: 53958-94-4) lacks the trityl group, simplifying synthesis but reducing stability under basic conditions. The trityl moiety in the former compound enhances steric protection of the imidazole nitrogen, enabling its use in multi-step organic syntheses.

Structural and Synthetic Comparisons

| Compound | CAS | Key Synthetic Step | Stability |

|---|---|---|---|

| Methyl 3-(1-tritylimidazol-4-yl)propionate | 102676-60-8 | Hydrogenation of acrylic acid derivative | High (trityl protection) |

| Methyl 3-(1H-imidazol-4-yl)propanoate HCl | 53958-94-4 | Direct esterification | Moderate |

Industrial-Scale Production Considerations

Suppliers such as Shanghai Yuanye Bio-Technology Co., Ltd., and 3B Pharmachem utilize the hydrogenation method for bulk synthesis. Scalability challenges include:

化学反应分析

Types of Reactions

Methyl 3-(1-Tritylimidazol-4-yl) Propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 3-(1-Tritylimidazol-4-yl) propionate has been investigated for its potential anticancer properties. Compounds containing imidazole derivatives are known for their ability to interact with biological targets, influencing cancer cell proliferation and apoptosis. Research has shown that modifications in the imidazole structure can enhance the anticancer activity of these compounds.

Case Study: Structure-Activity Relationship (SAR)

A study evaluated various derivatives of triazole and imidazole compounds against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against ovarian carcinoma cells, with IC50 values below 1 μM, suggesting its potential as a lead compound for further development in cancer therapy .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | OVCAR-3 (Ovarian) | <1 |

| Other derivatives | Various | >1 |

1.2 Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in cancer metabolism, potentially leading to the development of new therapeutic agents targeting metabolic pathways in tumors.

Agricultural Applications

2.1 Nitrification Inhibition

This compound has been studied for its role as a nitrification inhibitor in agricultural settings. Nitrification inhibitors are crucial for enhancing nitrogen use efficiency in crops and minimizing environmental impacts.

Case Study: Impact on Root Development

Research demonstrated that this compound can modulate root system architecture by promoting lateral root formation while inhibiting primary root elongation. In experiments with Arabidopsis, treatment with this compound led to a significant increase in lateral root numbers, enhancing nutrient uptake capabilities .

| Treatment Concentration (μM) | Lateral Root Count Increase (%) |

|---|---|

| 40 | 158 |

| 80 | 205 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of trityl-imidazole derivatives with methyl propionate under controlled conditions. This process allows for the creation of various analogs that can be screened for enhanced biological activity.

作用机制

The mechanism of action of Methyl 3-(1-Tritylimidazol-4-yl) Propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trityl group provides stability and enhances the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active imidazole derivative, which exerts its effects through various biochemical pathways .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural and functional differences between Methyl 3-(1-Tritylimidazol-4-yl) Propionate and related compounds:

Reactivity and Stability

- This compound : The ester group is relatively stable under basic conditions, while the trityl group protects the imidazole nitrogen from undesired reactions. This stability makes it suitable for prolonged synthetic workflows .

- Alcohol Derivatives (11a, 11b) : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the -OH group may require protection during reactions involving strong acids or bases .

- Aldehyde Derivative (CAS 186096-23-1) : The aldehyde group is highly reactive, enabling condensation reactions (e.g., formation of imines or hydrazones). However, it is susceptible to oxidation, necessitating careful handling .

- Methyl 3-(Imidazol-4-yl) Propionate : Without the trityl group, the imidazole ring is exposed, increasing reactivity but reducing stability in acidic environments. This compound is more water-soluble, making it useful in aqueous-phase reactions .

Physicochemical Properties

生物活性

Methyl 3-(1-Tritylimidazol-4-yl) Propionate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on available research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 102676-60-8

- Molecular Formula : C₁₉H₁₉N₃O₂

- Molecular Weight : 321.37 g/mol

This compound features a trityl group attached to an imidazole ring, which is known for enhancing biological activity through increased lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS). This action helps mitigate oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

- Radical Scavenging : It mimics the action of superoxide dismutase (SOD), reducing superoxide radicals and thereby decreasing the formation of harmful hydroxyl radicals and peroxynitrites.

- Cellular Effects : In vitro studies have shown that this compound can reduce cellular damage induced by oxidative stress, suggesting its potential role in protecting against cellular injury.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In a study evaluating various compounds against common pathogens, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating robust antibacterial activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays on human cancer cell lines have revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values obtained from these studies suggest that it may be a promising candidate for further development as an anticancer agent .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : Due to its lipophilic nature, the compound is likely well absorbed across biological membranes.

- Distribution : It appears to distribute widely in tissues, which may enhance its efficacy against systemic infections or cancers.

- Metabolism : Initial studies suggest that the compound undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in oxidative stress markers in rat kidney models after administration of the compound. |

| Study B | Showed potent antimicrobial effects against Staphylococcus aureus and Escherichia coli, with MIC values as low as 32 µg/mL. |

| Study C | Reported induction of apoptosis in Hela cells with an IC50 value of 150 µg/mL, indicating potential as an anticancer agent. |

常见问题

Q. What are the standard laboratory protocols for synthesizing Methyl 3-(1-Tritylimidazol-4-yl) Propionate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For example, analogous protocols (e.g., ) use KOH as a catalyst in reactions between phenolic derivatives and acrylate esters. Key parameters include:

- Molar Ratio: A 1:1.1 ratio of starting materials (e.g., trityl-protected imidazole derivatives to methyl acrylate) minimizes side reactions.

- Temperature: Dropping temperatures at 110°C followed by reflux at 130°C for 4 hours ensures complete esterification.

- Catalyst Selection: KOH outperforms traditional NaOMe, improving yields from 75–85% to ~95% .

Post-synthesis purification via methanol crystallization ensures high-purity products.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer:

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm trityl-group stereochemistry. SHELX is robust for small-molecule structures and high-resolution data .

- NMR Spectroscopy: Use - and -NMR to verify imidazole proton environments and ester carbonyl signals (δ ~170 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors (flammable liquid category 2; ).

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Storage: Store in airtight containers away from oxidizers (e.g., peroxides) at ≤25°C .

Advanced Research Questions

Q. How can researchers optimize the catalytic system for synthesizing this compound with high enantiomeric purity?

- Methodological Answer:

- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance enantioselectivity by stabilizing transition states.

- Reaction Monitoring: Use chiral HPLC or -NMR with chiral shift reagents to quantify enantiomeric excess (ee).

Q. How should contradictory crystallographic data between X-ray and computational models be resolved?

- Methodological Answer:

- Refinement Validation: Re-analyze X-ray data using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

- Computational Cross-Check: Perform DFT geometry optimizations (e.g., Gaussian09) and compare bond lengths/angles with experimental data.

- Multi-Technique Correlation: Validate with - NOESY NMR to confirm spatial proximity of trityl and imidazole groups.

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., ester hydrolysis) using B3LYP/6-31G(d) to identify transition states and activation energies.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water/methanol mixtures) on nucleophilic attack at the ester carbonyl.

- pKa Prediction: Tools like ChemAxon’s pKa Plugin estimate imidazole ring’s basicity, guiding pH-dependent reactivity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。